molecular formula C20H29ClN2O3 B1222915 3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride CAS No. 60853-38-5

3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride

Cat. No. B1222915
CAS RN: 60853-38-5
M. Wt: 380.9 g/mol
InChI Key: LZQQBVQUIZGMCQ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride, also known as 3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride, is a useful research compound. Its molecular formula is C20H29ClN2O3 and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60853-38-5

Product Name

3-(4-Methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride

Molecular Formula

C20H29ClN2O3

Molecular Weight

380.9 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[(4-methoxyphenyl)methylamino]phenol;hydrochloride

InChI

InChI=1S/C20H28N2O3.ClH/c1-20(2,3)22-13-19(24)15-7-10-18(23)17(11-15)21-12-14-5-8-16(25-4)9-6-14;/h5-11,19,21-24H,12-13H2,1-4H3;1H

InChI Key

LZQQBVQUIZGMCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NCC2=CC=C(C=C2)OC)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NCC2=CC=C(C=C2)OC)O.Cl

Other CAS RN

60853-38-5

synonyms

3-(4-methoxybenzylamino)-4-hydroxy-alpha-(tert-butylaminomethyl)benzyl alcohol hydrochloride
QH 25

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-amino-4-hydroxy-α-(tert.butylaminomethyl)-benzylalcohol hydrochloride (6.53 g, 0.025 mole), p-methoxybenzaldehyde (3.4 g, 0.025 mole), PtO2 (180 mg), and methanol (125 ml) was placed in a hydrogenation apparatus and hydrogenated at normal pressure (20 - 30 cm H2O superatmospheric) for one hour and 50 minutes. During this period of time, the calculated amount of hydrogen was absorbed, and the hydrogenation was interrupted by supplying argon. The platinum catalyst was filtered off with continued supply of argon, but in spite of this, the filtrate quickly became dark due to oxidation. The filtrate was immediately evaporated in vacuum at 40° - 50° C. The residue which was a light brown foam (9.53 g), was recrystallized twice by precipitation from ethanol/ether (1:1). The yield of the analytical pure 3-(4-methoxybenzylamino)-4-hydroxy-α-(tert.butylaminomethyl)benzylalcohol hydrochloride was 5.2 g (55%), m.p. 196.6° - 197.8° C.
Name
3-amino-4-hydroxy-α-(tert.butylaminomethyl)-benzylalcohol hydrochloride
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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